3,4-dimethoxy-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide
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Overview
Description
3,4-DIMETHOXY-N~1~-(4-OXO-4H-PYRIMIDO[2,1-B][1,3]BENZOTHIAZOL-3-YL)BENZAMIDE is a complex organic compound that features a benzamide core substituted with a pyrimido[2,1-b][1,3]benzothiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHOXY-N~1~-(4-OXO-4H-PYRIMIDO[2,1-B][1,3]BENZOTHIAZOL-3-YL)BENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzoyl chloride with an appropriate amine derivative of pyrimido[2,1-b][1,3]benzothiazole under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHOXY-N~1~-(4-OXO-4H-PYRIMIDO[2,1-B][1,3]BENZOTHIAZOL-3-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrimido[2,1-b][1,3]benzothiazole moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3,4-DIMETHOXY-N~1~-(4-OXO-4H-PYRIMIDO[2,1-B][1,3]BENZOTHIAZOL-3-YL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4-DIMETHOXY-N~1~-(4-OXO-4H-PYRIMIDO[2,1-B][1,3]BENZOTHIAZOL-3-YL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3,4-DIMETHOXY-N~1~-(4-OXO-4H-CHROMEN-3-YL)METHYLENE)BENZOHYDRAZIDE
- 4-Hydroxy-2-quinolones
- Indole derivatives
Uniqueness
3,4-DIMETHOXY-N~1~-(4-OXO-4H-PYRIMIDO[2,1-B][1,3]BENZOTHIAZOL-3-YL)BENZAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of methoxy groups and the pyrimido[2,1-b][1,3]benzothiazole moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H15N3O4S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-(4-oxopyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide |
InChI |
InChI=1S/C19H15N3O4S/c1-25-14-8-7-11(9-15(14)26-2)17(23)21-12-10-20-19-22(18(12)24)13-5-3-4-6-16(13)27-19/h3-10H,1-2H3,(H,21,23) |
InChI Key |
KCYYCAXDYIUYJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CN=C3N(C2=O)C4=CC=CC=C4S3)OC |
Origin of Product |
United States |
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